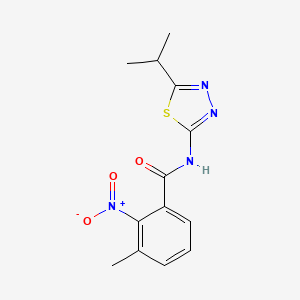

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide

Description

Properties

IUPAC Name |

3-methyl-2-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-7(2)12-15-16-13(21-12)14-11(18)9-6-4-5-8(3)10(9)17(19)20/h4-7H,1-3H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGMSTATSAGKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2=NN=C(S2)C(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Introduction of the Nitrobenzamide Moiety: The nitrobenzamide group can be introduced through a nucleophilic substitution reaction, where a suitable nitrobenzoyl chloride reacts with the thiadiazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with DNA/RNA: Affecting the replication and transcription processes.

Modulating Cellular Pathways: Influencing various cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound shares structural similarities with other 1,3,4-thiadiazole derivatives, differing primarily in substituent groups:

- Benzamide Variations: The nitro group at the benzene 2-position distinguishes it from analogs with methoxy (5k–5m), cyano (7c–7f), or halogen substituents (5e, 5j). Nitro groups are electron-withdrawing, which may influence electronic properties and binding affinity to target enzymes .

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Physical and Spectral Properties

- Melting Points : The target compound’s melting point is expected to align with derivatives bearing nitro groups (e.g., 5j , 138–140°C) rather than methoxy-substituted analogs (e.g., 5k , 135–136°C) due to increased molecular rigidity from nitro groups .

- Spectroscopic Data: The nitro group would exhibit characteristic IR stretches near 1520 cm⁻¹ (asymmetric NO₂) and 1350 cm⁻¹ (symmetric NO₂), distinct from cyano (2250 cm⁻¹) or methoxy (1250 cm⁻¹) groups in analogs .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide, and how do they influence its chemical reactivity?

- The compound comprises a 1,3,4-thiadiazole ring substituted with an isopropyl group, linked via an amide bond to a 3-methyl-2-nitrobenzamide moiety. The thiadiazole ring contributes to electron-deficient properties, while the nitro group acts as a strong electron-withdrawing group, influencing reactivity in nucleophilic substitutions or redox reactions. Bond lengths in analogous thiadiazole derivatives include C=N (1.27–1.32 Å) and C–N (1.47 Å) .

- Methodological Insight : X-ray crystallography (using SHELX software ) and spectroscopic techniques (FTIR, NMR) are critical for confirming bond geometries and electronic environments.

Q. What synthetic routes are recommended for preparing this compound?

- A common approach involves coupling 5-isopropyl-1,3,4-thiadiazol-2-amine with 3-methyl-2-nitrobenzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Reagent Control : Use of dry pyridine or DMF as a base to activate the acyl chloride.

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via melting point analysis .

Q. How can researchers optimize the purity of this compound during synthesis?

- Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

- Stoichiometry : Use a 10% excess of 3-methyl-2-nitrobenzoyl chloride to drive the reaction to completion.

- Workup : Neutralize residual acid with NaHCO₃ and wash with brine to remove unreacted reagents .

- Advanced Purification : High-performance liquid chromatography (HPLC) with a C18 column resolves closely related impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across studies?

- Case Study : Discrepancies in IC₅₀ values (e.g., 2–10 μM in cancer cell lines) may arise from:

- Assay Conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hours).

- Cell Line Heterogeneity : Test multiple lines (e.g., MCF-7, HeLa) and validate using orthogonal assays (e.g., apoptosis vs. cell cycle analysis) .

- Statistical Approach : Apply ANOVA with post-hoc Tukey tests to identify significant differences between experimental setups .

Q. How does the nitro group at the 2-position of the benzamide moiety affect the compound’s interaction with biological targets?

- Mechanistic Insight : The nitro group enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzymes (e.g., urease or kinases). Computational docking (AutoDock Vina) predicts binding affinity (ΔG ≈ -8.2 kcal/mol) to the active site of urease via hydrogen bonding with Arg439 and hydrophobic interactions with Leu523 .

- Experimental Validation : Site-directed mutagenesis of target enzymes can confirm critical residues for binding .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Challenges : Low solubility in common solvents and polymorphism due to flexible isopropyl-thiadiazole linkage.

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., DMSO/water) for slow evaporation.

- Temperature Gradients : Crystallize at 4°C to stabilize lattice formation.

- Cryoprotection : Add 20% glycerol to prevent ice crystal disruption during X-ray data collection .

Key Recommendations for Researchers

- Structural Analysis : Prioritize crystallographic studies to resolve conformational ambiguities .

- Biological Assays : Standardize assay protocols (e.g., ATP-based viability tests) to ensure reproducibility .

- Computational Aids : Use DFT calculations (Gaussian 09) to predict reactive sites and guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.